molecular formula C13H14CuF6O2 B1458705 Copper(I) hexafluoro-2,4-pentanedionate 1,5-cyclooctadiene complex CAS No. 86233-74-1

Copper(I) hexafluoro-2,4-pentanedionate 1,5-cyclooctadiene complex

Cat. No. B1458705
CAS RN: 86233-74-1
M. Wt: 379.78 g/mol
InChI Key: WSAPIYREFIKPSH-FJOGWHKWSA-N
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Description

Synthesis Analysis

The synthesis of this complex involves the reaction between copper(I) salts (such as copper(I) chloride or copper(I) bromide) and hexafluoro-2,4-pentanedione (Hfac) in the presence of 1,5-cyclooctadiene (COD) as a co-ligand. The reaction typically occurs under inert gas conditions to prevent oxidation of the copper(I) center. The resulting complex can be isolated as a light yellow to green powder or crystals .


Molecular Structure Analysis

The molecular formula of the complex is C13H13CuF6O2, with a molecular weight of 378.78 g/mol. The copper(I) center is coordinated by two hexafluoro-2,4-pentanedionate ligands and one 1,5-cyclooctadiene ligand. The complex adopts a distorted tetrahedral geometry around the copper atom. The ligands contribute to the stability and reactivity of the complex .


Chemical Reactions Analysis

  • Chemical Vapor Deposition (CVD) : The complex has been used as a precursor for depositing copper thin films via CVD. It provides a controlled source of copper atoms for film growth .

Scientific Research Applications

Subheading Electronic Structure Analysis

The valence electronic structure of the compound Copper(I) hexafluoro-2,4-pentanedionate 1,5-cyclooctadiene complex has been extensively investigated, revealing its potential as a precursor for creating thin copper films in microelectronics. The analysis involved ultraviolet photoelectron and X-ray emission spectroscopy, highlighting the compound's electronic interactions and its suitability for semiconductor applications (Bulusheva et al., 2001).

Behaviour in Ionic Liquids

Subheading Electrochemical and Solvation Behavior

Research has explored the behavior of copper(II) complexes of pentane-2,4-dione and hexafluoro-2,4-pentanedione in ionic liquids, using spectroscopic and electrochemical techniques. The study provides insights into the redox properties and solvation phenomena of these complexes, which are crucial for applications in fields like catalysis and battery technology (Nunes et al., 2014).

properties

InChI

InChI=1S/C8H12.C5H2F6O2.Cu/c1-2-4-6-8-7-5-3-1;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-2,7-8H,3-6H2;1,12H;/b;2-1-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAPIYREFIKPSH-FJOGWHKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[CH][CH]CC[CH][CH]1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[CH][CH]CC[CH][CH]1.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14CuF6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 92043567

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Copper(I) hexafluoro-2,4-pentanedionate 1,5-cyclooctadiene complex
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Copper(I) hexafluoro-2,4-pentanedionate 1,5-cyclooctadiene complex
Reactant of Route 3
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Copper(I) hexafluoro-2,4-pentanedionate 1,5-cyclooctadiene complex
Reactant of Route 4
Copper(I) hexafluoro-2,4-pentanedionate 1,5-cyclooctadiene complex

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